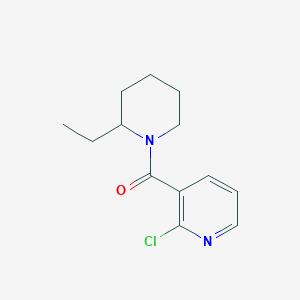

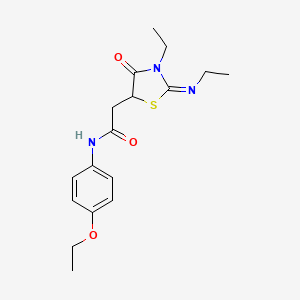

![molecular formula C7H11IO B2474162 2-(3-碘-1-双环[1.1.1]戊基)乙醇 CAS No. 2242693-92-9](/img/structure/B2474162.png)

2-(3-碘-1-双环[1.1.1]戊基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

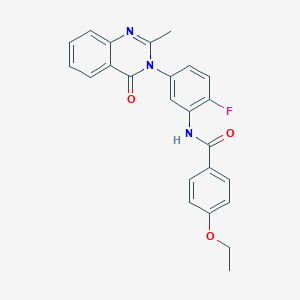

“2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is a chemical compound with the CAS Number: 2242694-00-2 . It has a molecular weight of 251.07 and its IUPAC name is 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide .

Molecular Structure Analysis

The InChI code for “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) . This indicates that the compound has a bicyclic structure with an iodine atom attached to one of the bridgehead carbons.Chemical Reactions Analysis

There are several reactions that bicyclo[1.1.1]pentane derivatives can undergo. For instance, thiols can react with [1.1.1]propellane to give sulfur-substituted bicyclo[1.1.1]pentanes in radical reactions .科学研究应用

合成与化学性质:

- Della 和 Taylor (1990) 探讨了 1-溴双环[1.1.1]戊烷(一种相关化合物)的溶剂分解,展示了其在特定条件下的独特化学行为 (Della & Taylor, 1990).

- Nugent 等人 (2020) 描述了通过铁催化的交叉偶联合成全碳双取代双环[1.1.1]戊烷,展示了一种可用于获得此类化合物的合成方法,这些化合物可潜在地用于药物设计 (Nugent et al., 2020).

药物设计与药物化学应用:

- Goh 等人 (2014) 讨论了双环[1.1.1]戊烷-1-胺的合成,强调了其在药物化学中的重要性 (Goh et al., 2014).

- Hughes 等人 (2019) 报道了从 [1.1.1]丙烷(一种可用于将药学相关胺并入双环[1.1.1]戊烷支架的过程)合成 3-烷基双环[1.1.1]戊烷-1-胺 (Hughes et al., 2019).

高级合成技术:

- Li 等人 (2022) 开发了一种使用醛对 [1.1.1]丙烷进行自由基酰化的合成方法,促进了双环[1.1.1]戊烷酮的合成,这对于药物发现很有用 (Li et al., 2022).

- Garlets 等人 (2020) 探索了双环[1.1.1]戊烷的对映选择性 C-H 官能化,提供了一种合成手性取代 BCP 的策略,这对于药物应用至关重要 (Garlets et al., 2020).

未来方向

Bicyclo[1.1.1]pentane derivatives are being extensively investigated for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Future research will likely continue to explore these and other potential applications.

作用机制

Target of Action

The primary target of 2-(3-Iodo-1-bicyclo[11It’s known that 1,3-disubstituted bicyclo[111]pentanes (BCPs), which this compound is a part of, represent an important class of bioisosteres with para-substituted aromatic rings . These bioisosteres are often used in drug discovery due to their unique three-dimensional structure .

Mode of Action

The exact mode of action of 2-(3-Iodo-1-bicyclo[11It’s known that bcps can be synthesized via a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This process involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Iodo-1-bicyclo[11The synthesis of bcps involves a radical multicomponent carboamination of [111]propellane , which could potentially affect various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-Iodo-1-bicyclo[11Bcps are generally known to offer high passive permeability, high water solubility, and improved metabolic stability , which could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 2-(3-Iodo-1-bicyclo[11Bcps are known to be high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group , which suggests that they could have significant molecular and cellular effects.

属性

IUPAC Name |

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO/c8-7-3-6(4-7,5-7)1-2-9/h9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBONPBGHUZFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

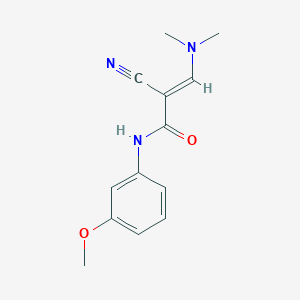

![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)

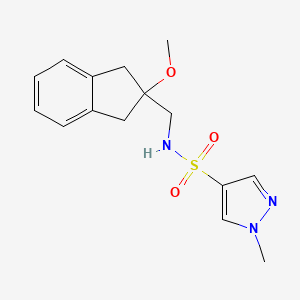

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)

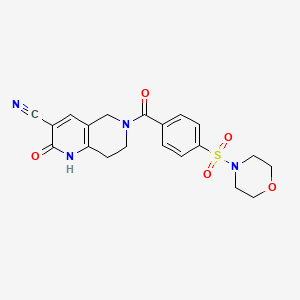

![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide](/img/structure/B2474099.png)

![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2474101.png)